molecular formula C30H18N2O6 B6133434 6,13-Bis(3-acetylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

6,13-Bis(3-acetylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

Cat. No.: B6133434
M. Wt: 502.5 g/mol
InChI Key: LQQFIVPTCDBTNZ-UHFFFAOYSA-N
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Description

6,13-Bis(3-acetylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone is a complex organic compound with a unique structure. It is related to naphthalene and is commonly used as a precursor for the synthesis of organic semiconducting materials . This compound is known for its stability and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-Bis(3-acetylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone typically involves the reaction of naphthalene derivatives with specific reagents under controlled conditions. One common method includes the use of naphthalene-1,4,5,8-tetracarboxylic dianhydride as a precursor . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

6,13-Bis(3-acetylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

6,13-Bis(3-acetylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,13-Bis(3-acetylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone involves its interaction with molecular targets and pathways within a system. The compound’s unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and pathways. For example, its electron-accepting properties make it valuable in organic electronic devices, where it can facilitate charge transfer and improve device performance .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,13-Bis(3-acetylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone stands out due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its stability make it a versatile compound for scientific research and industrial applications .

Properties

IUPAC Name

6,13-bis(3-acetylphenyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18N2O6/c1-15(33)17-5-3-7-19(13-17)31-27(35)21-9-11-23-26-24(12-10-22(25(21)26)28(31)36)30(38)32(29(23)37)20-8-4-6-18(14-20)16(2)34/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQFIVPTCDBTNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)C6=CC=CC(=C6)C(=O)C)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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